molecular formula C11H12ClN3O3S2 B2625913 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide CAS No. 1105234-39-6

5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2625913
CAS No.: 1105234-39-6
M. Wt: 333.81
InChI Key: BMGKJQJZQGTOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H12ClN3O3S2 and its molecular weight is 333.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide and related compounds has primarily focused on chemical synthesis and exploring its potential in various biochemical applications. One study describes the reactions of 5-chloro-2-thiophenesulfonyl derivatives, detailing the synthesis of various sulfonamides, sulfonohydrazides, and sulfonyl azides, providing foundational knowledge for further chemical modifications and applications of such compounds (Obafemi, 1982).

Antiviral and Antitumor Activities

The antiviral properties of similar compounds have been studied, with the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showing certain anti-tobacco mosaic virus activities (Chen et al., 2010). Additionally, the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides was investigated against various cancer cell lines, highlighting the potential of these compounds in antitumor applications (Arsenyan, Rubina, & Domracheva, 2016).

Antibacterial and Antimicrobial Properties

The antimicrobial activities of sulfonamides containing thiophene derivatives were explored, revealing their efficacy against a range of microbial strains. This includes studies on carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, showing significant activity against various human tumor cell lines and bacteria (Hafez, Alsalamah, & El-Gazzar, 2017), as well as research on new sulfonamide derivatives indicating antimicrobial potential against specific strains (Krátký et al., 2012).

Enzyme Inhibition and Biological Screening

Several studies have also focused on the biological activities of sulfonamide derivatives. For instance, thiophene sulfonamide derivatives were investigated for their enzyme inhibition and biological activities, showing potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity (Noreen et al., 2017). The anticonvulsant activities of heterocyclic compounds containing a sulfonamide moiety were evaluated as well, with some compounds showing protection against picrotoxin-induced convulsion (Farag et al., 2012).

Properties

IUPAC Name

5-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O3S2/c12-9-4-5-11(19-9)20(17,18)14-7-2-8-15-10(16)3-1-6-13-15/h1,3-6,14H,2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKJQJZQGTOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.